molecular formula C13H4Br4O3 B118324 2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one CAS No. 142189-37-5

2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one

Cat. No.: B118324
CAS No.: 142189-37-5
M. Wt: 527.8 g/mol
InChI Key: VAOGVUJALGYXRR-UHFFFAOYSA-N
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Description

2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one is a brominated xanthene derivative. This compound is known for its vibrant color and is often used as a dye or pigment in various applications. Its molecular formula is C13H4Br4O3, and it has a molecular weight of 548.79 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one typically involves the bromination of fluorescein. The process begins by dissolving fluorescein in ethanol and gradually adding bromine while maintaining the reaction temperature below 40°C. Initially, dibromo fluorescein forms, which is soluble in ethanol. As more bromine is added, the solution turns red, and tetrabromo fluorescein precipitates as brick-red crystals .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo redox reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions typically occur under mild conditions with the use of catalysts to facilitate the substitution.

    Oxidation and Reduction: Strong oxidizing or reducing agents are required, and the reactions are usually carried out under controlled conditions to prevent degradation of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms .

Scientific Research Applications

2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one has several scientific research applications:

    Chemistry: Used as a reagent in various chemical reactions and as a standard for calibration in analytical techniques.

    Biology: Employed as a fluorescent dye for staining and imaging biological samples.

    Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.

    Industry: Utilized as a pigment in the production of inks, paints, and plastics

Mechanism of Action

The mechanism of action of 2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their structure and function. The compound’s fluorescence properties make it useful for tracking and imaging these interactions. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one is unique due to its specific bromination pattern and its vibrant color, which makes it particularly useful as a dye and pigment. Its fluorescence properties also make it valuable in scientific research applications, especially in imaging and diagnostic techniques .

Properties

IUPAC Name

2,4,5,7-tetrabromo-6-hydroxyxanthen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H4Br4O3/c14-6-2-4-1-5-3-7(15)11(19)9(17)13(5)20-12(4)8(16)10(6)18/h1-3,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOGVUJALGYXRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=O)C(=C2OC3=C(C(=C(C=C31)Br)O)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H4Br4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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